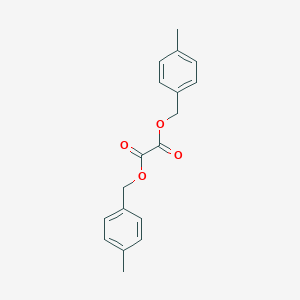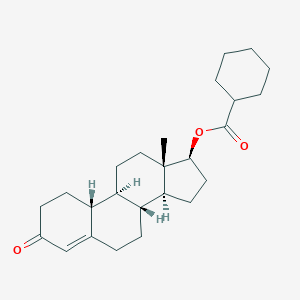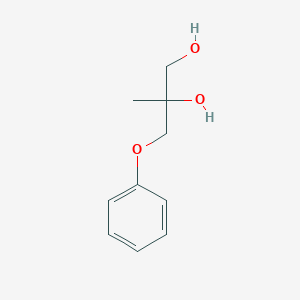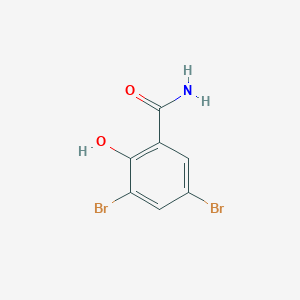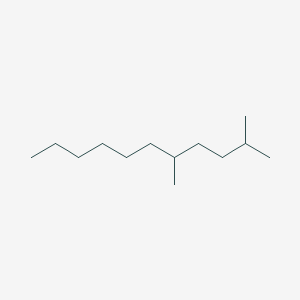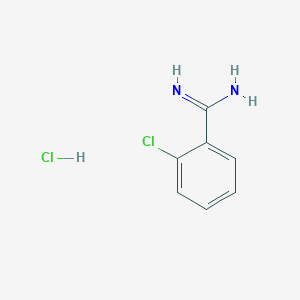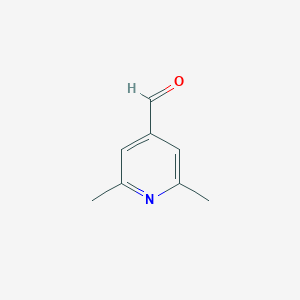
Dioxouranium;hydrogen peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxouranium;hydrogen peroxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is formed by the reaction of dioxouranium(VI) with hydrogen peroxide. Dioxouranium;hydrogen peroxide is a powerful oxidizing agent that has been used in various scientific applications.
Applications De Recherche Scientifique
Complexation and Coordination Chemistry
Dioxouranium(VI) complexes exhibit interesting complexation behaviors with various ligands. El-Sonbati and El‐Dissouky (1987) synthesized new dioxouranium(VI) complexes using 7-carboxaldehyde-8-hydroxyquinoline-aroylhydrazone derivatives. They found that these complexes display distinct bonding and intramolecular hydrogen bonding characteristics influenced by substituents, contributing to our understanding of uranyl coordination chemistry (El-Sonbati & El‐Dissouky, 1987).
Environmental and Wastewater Treatment
The use of hydrogen peroxide in environmental applications, particularly in water purification, has been extensively studied. Suh and Mohseni (2004) investigated the use of advanced oxidation processes involving hydrogen peroxide to enhance the biodegradability of dioxane-contaminated water. Their research contributes to environmental remediation techniques, especially in treating contaminated water sources (Suh & Mohseni, 2004).
Photocatalytic Production of Hydrogen Peroxide
Photocatalytic production of hydrogen peroxide using inorganic metal oxides is an area of growing interest. Wang et al. (2021) discussed the potential of using these metal oxides for the sustainable and green production of hydrogen peroxide, highlighting the advancements and challenges in this field (Wang et al., 2021).
Biological and Medical Applications
Hydrogen peroxide's role in biology, particularly as a signaling molecule in plants, was detailed by Černý et al. (2018). They explored how hydrogen peroxide functions in plant growth, development, and stress responses, showing its critical role in plant biology (Černý et al., 2018).
Chemical Synthesis and Industrial Applications
In the realm of chemical synthesis and industry, the development of hydrogen peroxide adducts and their application as oxidizing agents has been explored. Ahn et al. (2015) synthesized hydrogen peroxide adducts of phosphine oxides, demonstrating their utility as stoichiometric and soluble oxidizing agents in various reactions (Ahn et al., 2015).
Propriétés
Numéro CAS |
19525-15-6 |
|---|---|
Nom du produit |
Dioxouranium;hydrogen peroxide |
Formule moléculaire |
H2O4U |
Poids moléculaire |
304.042 g/mol |
Nom IUPAC |
dioxouranium;hydrogen peroxide |
InChI |
InChI=1S/H2O2.2O.U/c1-2;;;/h1-2H;;; |
Clé InChI |
CIEKQEIUQBBJNZ-UHFFFAOYSA-N |
SMILES |
OO.O=[U]=O |
SMILES canonique |
OO.O=[U]=O |
melting_point |
239 °F (USCG, 1999) |
Autres numéros CAS |
12036-71-4 |
Description physique |
Uranium peroxide is a pale yellow crystalline solid. Denser than water. (USCG, 1999) |
Synonymes |
uranium oxide (UO4) uranium peroxide uranium peroxide hydrate UO4.nH2O uranyl peroxide (UO2O2) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




